Methyl perfluorohexadecanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H3F31O2/c1-50-2(49)3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)48/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIAPZSCAKSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H3F31O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374976 | |
| Record name | Methyl perfluorohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165457-57-8 | |
| Record name | Methyl perfluorohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165457-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Research of Methyl Perfluorohexadecanoate
Established Synthetic Pathways for Methyl Perfluorohexadecanoate
The most established and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, perfluorohexadecanoic acid.
Fischer-Speier Esterification: This classic acid-catalyzed esterification remains a widely used method for preparing this compound. The reaction involves heating a mixture of perfluorohexadecanoic acid and an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of methanol or by the removal of water as it is formed.
Reaction Scheme for Fischer-Speier Esterification:
C₁₅F₃₁COOH + CH₃OH ⇌ C₁₅F₃₁COOCH₃ + H₂O (Perfluorohexadecanoic acid + Methanol ⇌ this compound + Water)
| Parameter | Condition |
| Reactants | Perfluorohexadecanoic acid, Methanol |
| Catalyst | Concentrated H₂SO₄ or HCl |
| Temperature | Reflux |
| Reaction Time | Several hours |
Another established route involves the conversion of perfluorohexadecanoic acid to its more reactive acid chloride, followed by reaction with methanol. This method avoids the equilibrium limitations of Fischer esterification and typically proceeds under milder conditions. The acid chloride is usually prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Novel Methodologies for this compound Synthesis
Research into more efficient and milder synthetic methods has led to the development of novel catalytic systems for the esterification of perfluorinated carboxylic acids.
Catalytic Esterification: Various catalysts have been explored to facilitate the esterification of perfluorinated carboxylic acids under less harsh conditions than traditional Fischer esterification. These include:
Solid Acid Catalysts: The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offers advantages in terms of easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. For instance, the esterification of long-chain perfluorinated salicylic (B10762653) acid has been successfully carried out using an ion-exchange resin.
Lewis Acid Catalysts: Lewis acids are also effective in promoting the esterification of fluorinated carboxylic acids.
Organocatalysts: The development of metal-free, organic catalysts for esterification reactions is a growing area of interest, offering potentially more environmentally benign alternatives to traditional acid catalysts.
Transesterification: this compound can also be synthesized via transesterification from other perfluorohexadecanoate esters. This reaction involves the exchange of the alkoxy group of an ester with another alcohol in the presence of an acid or base catalyst. While less common for the direct synthesis of the methyl ester, it can be a useful method for preparing other alkyl esters from the readily available methyl ester.
This compound as a Precursor in Chemical Synthesis
The high electrophilicity of the carbonyl carbon in this compound, a consequence of the strong electron-withdrawing effect of the perfluoroalkyl chain, makes it a valuable precursor for the synthesis of various other compounds.
Amide Synthesis: One of the most common applications of this compound as a precursor is in the synthesis of perfluorohexadecanamides. The reaction with primary or secondary amines (aminolysis) proceeds readily, often without the need for a catalyst, to yield the corresponding amides. These amides are important intermediates in the synthesis of surfactants, polymers, and biologically active molecules.
Reduction to Alcohols: this compound can be reduced to 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting perfluorinated alcohol is a key building block for the synthesis of fluorinated polymers and surfactants.
Derivatization Reactions and Functionalization of this compound
The functionalization of this compound primarily involves reactions at the ester group to introduce new functionalities, enabling the creation of tailored molecules for specific applications, particularly in polymer science.
Polymer Synthesis: Perfluoroalkyl-terminated polymers exhibit unique surface properties, including low surface energy and high hydrophobicity and oleophobicity. This compound can be used to introduce the perfluorohexadecyl group at the chain end of polymers. This is often achieved by first converting the ester to a more reactive derivative, such as a perfluorinated alcohol or amine, which can then act as an initiator or a terminating agent in polymerization reactions.
Synthesis of Functional Monomers: While direct polymerization of this compound is not common, it can be converted into functional monomers. For example, reduction to the corresponding alcohol followed by esterification with acrylic acid or methacrylic acid would yield a perfluorohexadecyl acrylate (B77674) or methacrylate (B99206) monomer. These monomers can then be polymerized to produce polymers with long perfluorinated side chains, which are utilized in creating superhydrophobic and oleophobic coatings.
| Derivative | Functionalization Reaction | Potential Application |
| Perfluorohexadecanamide | Aminolysis with a diamine | Polyamide synthesis |
| Hentriacontafluorohexadecan-1-ol | Reduction with LiAlH₄ | Polyester and polyurethane synthesis |
| Perfluorohexadecyl acrylate | Reduction followed by acrylation | Polymer synthesis for coatings |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of this compound and related compounds.
Use of Greener Solvents: Traditional synthesis often employs volatile organic compounds (VOCs) as solvents. Research is ongoing to replace these with greener alternatives. While the solubility of highly fluorinated compounds can be challenging, the use of more benign solvents is a key goal. For some esterification reactions, the use of the alcohol reactant as the solvent can minimize the need for an additional solvent.
Enzyme-Catalyzed Synthesis: Biocatalysis offers a promising green alternative to traditional chemical synthesis. Lipases, a class of enzymes, have been shown to catalyze esterification and transesterification reactions under mild conditions. The enzymatic synthesis of fluorinated esters is an active area of research, with the potential to reduce energy consumption and the use of hazardous reagents. Lipases can catalyze the synthesis of esters in aqueous or solvent-free systems, further enhancing the green credentials of the process.
Environmental Occurrence and Distribution Research of Methyl Perfluorohexadecanoate
Global Detection and Spatial Distribution in Environmental Matrices
Comprehensive environmental monitoring programs have identified a multitude of PFAS compounds across the globe, highlighting their persistence and widespread distribution. These studies form the basis of our understanding of how these chemicals behave in the environment.
Aquatic Ecosystems: Surface Water, Groundwater, and Marine Environments
Global surveys of surface waters, including rivers, lakes, and oceans, have consistently detected various perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonates (PFSAs). For instance, studies in major water bodies have identified compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) as predominant PFAS contaminants. Research has also explored the presence of PFAS in groundwater, which can become contaminated through sources such as industrial discharges and the use of aqueous film-forming foams (AFFF). However, specific data on the detection and concentration of Methyl perfluorohexadecanoate in these aquatic environments are not available in the reviewed literature.
Terrestrial Environments: Soil, Sediments, and Biosolids
The contamination of terrestrial environments with PFAS is a significant concern due to their potential to accumulate in soil and sediments. Industrial emissions, land application of biosolids, and deposition from the atmosphere are recognized pathways for PFAS contamination of soils. Sediments in aquatic systems can also act as sinks for these persistent chemicals. While research has characterized the presence of various PFAS in these matrices, there is no specific information available regarding the detection or concentration levels of this compound in soil, sediments, or biosolids.
Atmospheric Presence: Air and Precipitation
Certain PFAS can be transported over long distances in the atmosphere, leading to their presence in even remote regions. Both neutral and ionic PFAS have been detected in air samples and precipitation. Volatile precursor compounds can undergo atmospheric transport and transformation, contributing to the deposition of more persistent PFAS. Despite the growing body of research on the atmospheric fate of PFAS, specific studies detailing the presence and concentrations of this compound in air and precipitation are not documented.
Occurrence in Waste Streams: Landfill Leachate and Wastewater Effluents
Waste disposal sites and wastewater treatment plants are recognized as significant sources of PFAS in the environment. Landfill leachate, in particular, can contain high concentrations of a diverse range of PFAS due to the disposal of consumer and industrial products containing these substances. Similarly, wastewater effluents can release PFAS into receiving water bodies. Numerous studies have characterized the PFAS composition in these waste streams, often finding a complex mixture of compounds. However, the available literature does not provide specific data on the occurrence or concentrations of this compound in landfill leachate or wastewater effluents.
Spatiotemporal Trends in Environmental Concentrations of this compound
The analysis of spatiotemporal trends is crucial for understanding the environmental fate of pollutants and the effectiveness of regulatory measures. For some legacy PFAS compounds like PFOA and PFOS, studies have indicated shifts in environmental concentrations following changes in their production and use. However, due to the lack of detection data, no information is available on the spatiotemporal trends of this compound in any environmental matrix.
Isotopic Signatures for Source Apportionment of Environmental this compound
Isotopic analysis can be a powerful tool for tracing the sources of environmental contaminants. By examining the stable isotope ratios of elements within a molecule, it is sometimes possible to differentiate between various industrial sources or environmental transformation pathways. While this technique has been applied to some PFAS compounds, there is no research available on the use of isotopic signatures for the source apportionment of this compound.
Environmental Fate and Transport Research of Methyl Perfluorohexadecanoate
Environmental Persistence and Degradation Pathways
The persistence of a chemical is a key determinant of its environmental fate. For Methyl perfluorohexadecanoate, its highly fluorinated structure is the primary factor governing its stability.
Direct research on the biodegradation of this compound is limited. However, available information indicates that the compound is not readily biodegradable. synquestlabs.com This resistance to microbial breakdown is consistent with the behavior of many long-chain PFAS, which are often referred to as "forever chemicals" due to their extreme persistence in the environment. synquestlabs.com The stability of the C-F bond presents a significant barrier to enzymatic attack by microorganisms, which are primary drivers of organic matter decomposition in the environment.
| Degradation Process | Research Finding | Citation |
|---|---|---|
| Abiotic Transformation (Photolysis, Hydrolysis) | Specific experimental data is not currently available. The compound is presumed to be highly resistant due to its chemical structure. | google.com |
| Biotic Transformation (Biodegradation) | Characterized as not readily biodegradable; expected to cause long-term adverse effects in the environment. | synquestlabs.com |
Bioaccumulation and Bioconcentration in Organisms
Bioaccumulation refers to the buildup of a substance in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. For this compound, specific quantitative data such as a Bioconcentration Factor (BCF) are not available. However, as a member of the PFAS class of compounds, it is subject to general concerns regarding bioaccumulation. canada.ca Certain PFAS have been found to accumulate in living organisms, with long-chain compounds often exhibiting a higher potential for accumulation. canada.ca
Biomagnification Across Trophic Levels in Ecosystems
Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Specific studies measuring the biomagnification factor (BMF) or trophic magnification factor (TMF) for this compound have not been identified. However, PFAS as a group have been reported to significantly biomagnify, particularly in food chains that include air-breathing organisms like mammals and birds. canada.ca This process can lead to higher risks of adverse effects for predators at the top of the food web. canada.ca
| Process | Finding for this compound | General PFAS Context | Citation |
|---|---|---|---|
| Bioaccumulation / Bioconcentration | No specific experimental BCF values are available. | Certain PFAS are known to bioaccumulate in living organisms. | canada.ca |
| Biomagnification | No specific experimental BMF or TMF values are available. | PFAS have been reported to significantly biomagnify in air-breathing organisms. | canada.ca |
Long-Range Environmental Transport Mechanisms and Modeling
The presence of certain PFAS in remote environments, far from industrial sources, points to their capacity for long-range environmental transport. canada.ca While specific modeling studies for this compound were not found, its inclusion in Canada's National Pollutant Release Inventory is partly based on the understanding that its presence in the Canadian environment can be a result of such transport. canada.ca The physical-chemical properties suggested by its structure—low volatility and potential association with particles—are factors that would influence its movement through atmospheric or oceanic currents. Environmental fate modeling platforms like SimpleBox4Planet include this compound as a substance for which fate can be modeled, although specific output data is not publicly available. novamechanics.com
Sorption and Desorption Dynamics in Environmental Compartments
The movement and availability of this compound in the environment are heavily influenced by its interaction with solids such as soil and sediment. This behavior is governed by sorption and desorption processes. Specific studies quantifying sorption coefficients (e.g., Koc) for this compound are not available in the reviewed literature. However, long-chain PFAS typically exhibit significant sorption to organic carbon in soil and sediment, which can limit their mobility in groundwater but also lead to their accumulation in these environmental compartments.
Ecotoxicological Research of Methyl Perfluorohexadecanoate
Aquatic Ecotoxicity Research
The aquatic environment is a primary sink for persistent chemical pollutants like PFAS. These substances can accumulate in water and sediment, posing a threat to aquatic organisms.
No studies were identified that specifically investigate the effects of Methyl perfluorohexadecanoate on algal growth and photosynthesis. However, research on other PFAS compounds, such as Perfluorooctanoic acid (PFOA), indicates that these substances can inhibit algal growth and interfere with photosynthesis. For instance, a study on Chlorella pyrenoidosa demonstrated that exposure to PFOA and its substitute GenX can inhibit algal growth and negatively affect chlorophyll (B73375) content and photosynthetic activity after several days of exposure. researchgate.net The transcriptomic results from this study showed that many genes related to photosynthetic metabolism were down-regulated. researchgate.net The inhibitory effects of PFAS on algae are often concentration-dependent, with some studies showing that low concentrations may not have a significant immediate impact.
The toxicity of PFAS to algae can also be influenced by the specific compound and the algal species. For example, one study found that Perfluorooctane (B1214571) sulfonic acid (PFOS) was significantly more toxic to both Chlorella vulgaris and Microcystis aeruginosa than its alternatives. researchgate.net
Table 1: Effects of Selected PFAS on Algal Growth
| Compound | Algal Species | Endpoint | Result |
|---|---|---|---|
| PFOA | Chlorella pyrenoidosa | Growth Inhibition | Inhibition observed after 6 days of treatment researchgate.net |
| GenX | Chlorella pyrenoidosa | Growth Inhibition | Inhibition observed after 6 days of treatment researchgate.net |
| PFOS | Chlorella vulgaris | Growth Inhibition | More toxic than its alternatives researchgate.net |
Specific data on the toxicity of this compound to aquatic invertebrates is not available. However, studies on other PFAS compounds have been conducted on various aquatic invertebrates, which are crucial components of aquatic food webs.
Research on the zooplankton model species Daphnia magna has shown that PFAS can be toxic, with effects being time- and dose-dependent. mdpi.com For example, PFOS has been shown to cause an increase in heart rate, a reduction in length, and inhibition of the total number of offspring in Daphnia magna. mdpi.com The 96-hour median lethal concentration (LC50) for PFOS in the polychaete Perinereis nuntia was found to be 64 mg/L. mdpi.com
The sensitivity to PFAS varies among different invertebrate species. For instance, the green mussel (Perna viridis) exposed to PFOS showed oxidative stress. mdpi.com
Table 2: Acute Toxicity of Selected PFAS to Aquatic Invertebrates
| Compound | Species | Endpoint (Duration) | Value (mg/L) |
|---|---|---|---|
| PFOS | Perinereis nuntia | LC50 (96 h) | 64 mdpi.com |
There is no available research on the impacts of this compound on fish physiology and reproduction. Studies on other PFAS have revealed a range of adverse effects. Industrial and agricultural chemicals, including some PFAS, that enter the aquatic environment can have detrimental effects on the reproductive functions of fish.
For example, exposure to certain chemicals has been shown to disrupt the endocrine system, leading to hormonal imbalances that can negatively affect artificial spawning efficiency in fish. Research on methyl tertiary butyl ether (MTBE), while not a PFAS, has shown that high concentrations can impair the reproductive output of female zebrafish, evidenced by a reduction in fecundity. nih.gov However, this study did not find evidence of endocrine disruption as the cause. nih.gov Another study with fathead minnows exposed to MTBE showed no effects on any reproductive parameters at the tested concentrations. nih.gov
Terrestrial Ecotoxicity Research
PFAS can contaminate terrestrial ecosystems through various pathways, including the application of biosolids from wastewater treatment plants and atmospheric deposition. Soil acts as a significant sink for these persistent chemicals. nih.gov
No studies have been published on the specific effects of this compound on plant development and stress responses. Research on other PFAS compounds indicates that they can be taken up by plants from the soil and may cause phytotoxicity. The uptake and effects of PFAS on plants can depend on the specific compound, plant species, and soil characteristics.
Studies on the uptake of PFOA and PFOS by various plants, including spring wheat, oats, maize, and lettuce, have shown that these compounds can accumulate in plant tissues. Some studies have indicated a higher uptake of PFOA than PFOS in certain plant species.
There is a lack of research on the toxicity of this compound to soil macro- and microorganisms. However, the impact of other PFAS on soil microbial communities has been investigated. PFAS contamination can alter the structure, diversity, and function of these communities, which are vital for soil health and nutrient cycling. nih.gov
Studies have shown that long-chain PFAS and those with a sulfonic group tend to be more toxic to soil microbial flora than short-chain PFAS with carboxylic groups. nih.gov The mechanisms of PFAS toxicity to soil microbes can include membrane disruption, oxidative stress, and DNA damage. nih.gov The presence of PFAS in soil can lead to a reduction in microbial biomass and changes in the composition of the microbial community. For example, some reports have indicated the elimination or depletion of important bacterial groups like Cyanobacteria and Acidobacteria in PFAS-contaminated soils. nih.gov
The biodegradation of PFAS in soil is generally slow, and it is influenced by the soil type and the native microbial populations. nih.gov Forest soils, with a higher fungal biomass, have been suggested to be more suitable for the degradation of some fluorotelomer compounds compared to agricultural soils. nih.gov
Avian and Mammalian Wildlife Ecotoxicity Research
There is currently no available scientific literature or research data detailing the ecotoxicological effects of this compound on avian and mammalian wildlife. Studies investigating the direct toxicity, bioaccumulation, and potential for biomagnification of this specific compound in bird or mammal species have not been published.
While research exists for other long-chain PFCAs, indicating a potential for reproductive, developmental, and systemic effects in laboratory animals and wildlife, these findings cannot be directly attributed to this compound without specific investigation. epa.govepa.gov The toxicity of PFCAs has been observed to increase with carbon chain length, but dedicated studies on this C16 compound are absent. service.gov.uk
Table 1: Summary of Avian and Mammalian Ecotoxicity Data for this compound
| Endpoint | Species | Findings |
|---|---|---|
| Acute Toxicity | Avian | No Data Available |
| Mammalian | No Data Available | |
| Chronic Toxicity | Avian | No Data Available |
| Mammalian | No Data Available | |
| Reproductive Effects | Avian | No Data Available |
| Mammalian | No Data Available | |
| Developmental Effects | Avian | No Data Available |
| Mammalian | No Data Available |
Ecotoxicological Mechanisms of Action and Adverse Outcome Pathways (AOPs)
Specific ecotoxicological mechanisms of action for this compound have not been elucidated in the scientific literature. Consequently, no Adverse Outcome Pathways (AOPs) have been developed or proposed for this compound.
For the broader PFAS class, AOPs have been explored, suggesting potential molecular initiating events such as the generation of reactive oxygen species and inhibition of the Na+/I- symporter, leading to adverse outcomes like neurotoxicity and developmental issues. nih.gov However, the applicability of these generalized PFAS AOPs to this compound is unknown without compound-specific research. nih.gov
Multi-Compound Exposure and Cumulative Ecotoxicological Effects
There are no studies available that investigate the ecotoxicological effects of this compound in combination with other environmental contaminants. Research on PFAS mixtures has indicated that the cumulative effects can be additive, meaning the combined toxicity may be greater than that of the individual compounds. casc4de.eutheguardian.com Some studies suggest that the toxicity of PFAS mixtures can be predicted using concentration-additive models. buffalo.edu However, without data on the individual toxicity of this compound, its contribution to the cumulative effects of chemical mixtures in the environment remains unknown.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Per- and polyfluoroalkyl substances (PFAS) |
| Perfluorocarboxylic acids (PFCAs) |
| Reactive oxygen species |
Analytical Methodologies for Detection and Quantification of Methyl Perfluorohexadecanoate
Advanced Sample Preparation Techniques for Diverse Matrices
The primary goal of sample preparation is to isolate and concentrate Methyl perfluorohexadecanoate from the sample matrix while removing interfering substances. doaj.org The choice of technique depends heavily on the matrix type (e.g., water, soil, biota).
Solid-Phase Extraction (SPE) is the most common and effective technique for a wide range of PFAS in aqueous and solid samples. doaj.orgmdpi.com For a neutral compound like a methyl ester, the primary retention mechanism on the sorbent is hydrophobic interaction. However, mixed-mode sorbents are often used to capture a broad spectrum of PFAS.
Weak Anion Exchange (WAX) SPE: While designed for anionic PFAS, WAX cartridges also possess reversed-phase properties, allowing for the retention of neutral and hydrophobic compounds. They are frequently used in broad-spectrum PFAS methods like EPA Method 1633. chromatographyonline.comwaters.com
Hydrophilic-Lipophilic-Balance (HLB) SPE: These sorbents provide excellent retention for a wide range of compounds, from polar to nonpolar, making them suitable for methods targeting diverse PFAS classes, including esters. mdpi.com
For solid matrices such as soil, sediment, or biosolids, an initial solvent extraction is required before cleanup. Common approaches include ultrasonic-assisted or accelerated solvent extraction using solvents like methanol (B129727) or acetonitrile. mdpi.com For biological tissues, a protein precipitation step, often with acetonitrile, is typically the first step to remove proteins and release the analytes. doaj.org
Table 1: Typical Solid-Phase Extraction Parameters for PFAS in Water
| Parameter | Description |
|---|---|
| Sorbent Type | Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic-Balance (HLB) |
| Conditioning Solvents | Methanol followed by reagent water |
| Sample Loading | Passing the aqueous sample through the cartridge |
| Washing Solvents | Aqueous buffer (e.g., ammonium (B1175870) acetate) to remove polar interferences |
| Elution Solvent | Methanol, often with a modifier like ammonium hydroxide (B78521) to elute ionic PFAS (neutral esters elute with methanol alone) |
Chromatographic Separation Techniques (e.g., Liquid Chromatography, Gas Chromatography)
Chromatography is essential for separating this compound from other PFAS and matrix components before detection.
Liquid Chromatography (LC): Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the dominant technique for PFAS analysis. mdpi.com Separation is typically achieved using a C18 stationary phase. The long perfluorinated chain of this compound results in strong retention on C18 columns, leading to longer run times compared to short-chain PFAS. Gradient elution, starting with a high percentage of aqueous mobile phase (often containing a buffer like ammonium acetate) and ramping to a high percentage of organic solvent (typically methanol or acetonitrile), is used to elute compounds across a wide polarity range. chromatographyonline.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile neutral compounds. Unlike perfluoroalkyl carboxylic and sulfonic acids that require derivatization to become volatile, this compound, as an ester, is amenable to direct GC analysis. chromatographyonline.comnih.gov This can be an advantage, avoiding potential inefficiencies of a derivatization step. Mid-polarity stationary phases, such as those containing trifluoropropylmethylsiloxane, have shown improved selectivity for long-chain compounds and could be effective for separating isomers. researchgate.net
Table 2: Comparison of Chromatographic Techniques for this compound
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Advantages | Considerations |
|---|---|---|---|---|
| LC-MS/MS | C18 | Water/Methanol or Acetonitrile Gradient | Standard method for most PFAS; high sensitivity. | Long retention times for long-chain compounds. |
| GC-MS | Mid-polarity (e.g., DB-624) | Helium | No derivatization needed for the ester; good for neutral compounds. | Requires thermal stability; less common for broad PFAS suites. |
Mass Spectrometric Detection Methods (e.g., Tandem Mass Spectrometry, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) provides the high selectivity and sensitivity required for trace-level detection of PFAS.
Tandem Mass Spectrometry (MS/MS): Coupled with liquid chromatography (LC-MS/MS), tandem MS (typically using a triple quadrupole instrument) is the gold standard for targeted quantification. mdpi.comnih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and one or more specific product ions are monitored. This two-stage filtering provides exceptional selectivity, minimizing interference from co-eluting matrix components. epa.gov
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, measure mass-to-charge ratios with very high accuracy. nih.govchromatographyonline.com This allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown compounds. For this compound, HRMS can confirm its identity by matching the measured accurate mass to its theoretical mass. HRMS is the cornerstone of non-target and suspect screening analyses. epa.gov
Isotope Dilution Mass Spectrometry for Accurate Quantification
Isotope dilution is the most accurate quantification technique for trace analysis, as it corrects for sample loss during preparation and for matrix-induced signal suppression or enhancement during MS analysis. nih.govdiva-portal.org The procedure involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C-Methyl perfluorohexadecanoate) to the sample at the beginning of the preparation process. epa.gov
Because the labeled standard is chemically identical to the native analyte, it behaves the same way throughout extraction, cleanup, and analysis. The native compound's concentration is calculated based on the ratio of the response of the native analyte to the response of the labeled internal standard. nih.gov This approach is a key component of official regulatory methods like those from the EPA. epa.gov
Method Validation, Quality Assurance, and Quality Control in Trace Analysis
Rigorous method validation and ongoing quality assurance/quality control (QA/QC) are critical to ensure that analytical data are reliable and defensible. epa.gov Any method developed for this compound would need to adhere to established validation protocols.
Key validation and QA/QC parameters include:
Method Detection Limit (MDL) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. nih.gov
Accuracy and Precision: Determined by analyzing spiked samples and replicate samples. Accuracy is measured as percent recovery, while precision is measured as the relative standard deviation (RSD). nih.gov
Blanks: Method blanks (or laboratory reagent blanks) are analyzed with every sample batch to check for contamination in the lab. epa.gov Field and equipment blanks are used to check for contamination during sample collection.
Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a real sample and analyzed to assess matrix effects and method performance for a specific sample type. nih.gov
Non-Target and Suspect Screening Approaches for Perfluoroalkyl Esters
Given the vast number of PFAS, non-target and suspect screening methods are increasingly used to identify compounds for which analytical standards are not available or are not part of a targeted analyte list. nih.gov These approaches rely on HRMS. nih.gov
Suspect Screening: In this approach, a list of potential compounds ("suspects"), including their chemical formulas and predicted properties, is created. The HRMS data is then searched for accurate masses corresponding to the compounds on the suspect list. nih.gov this compound could be included in such a list of PFAS esters and precursors.
Non-Target Screening: This is a more exploratory approach that aims to identify completely unknown compounds. Data processing workflows search for characteristic patterns, such as homologous series (compounds differing by a CF₂ unit) or specific mass defects associated with fluorinated compounds. nih.govacs.org Once a potential PFAS feature is found, its fragmentation pattern is analyzed to propose a tentative structure.
Environmental Remediation and Mitigation Strategies for Methyl Perfluorohexadecanoate Contamination
Physico-Chemical Treatment Technologies
Physico-chemical technologies are currently the most developed and widely applied methods for treating PFAS-contaminated media. These processes leverage physical properties and chemical reactions to separate or destroy the contaminants.
Adsorption is a widely used and cost-effective technology for removing PFAS from water researchgate.netnih.gov. The process involves the accumulation of PFAS molecules onto the surface of a solid adsorbent material. For long-chain PFAS such as Methyl perfluorohexadecanoate, hydrophobic interactions between the long, fluorinated tail of the molecule and the adsorbent surface are a primary removal mechanism researchgate.netwsu.edu.
Several novel adsorbents are being investigated to overcome the limitations of traditional materials like granular activated carbon (GAC), which can have slow adsorption rates and lower efficiency for shorter-chain PFAS mdpi.combohrium.com.
Key research findings on adsorbents for long-chain PFAS include:
Biochar: Derived from the pyrolysis of biomass, biochar has shown significant potential for adsorbing long-chain PFAS. Its effectiveness is influenced by factors such as pyrolysis temperature, particle size, and the pH of the water mdpi.comresearchgate.net. The adsorption capacity for long-chain PFAS is generally higher than for short-chain ones mdpi.comnih.gov.
Ion Exchange Resins (IER): Anion exchange resins are highly effective for PFAS removal, often demonstrating higher capacity and faster kinetics than GAC olympianwatertesting.com. They function by exchanging anions in the resin with anionic PFAS molecules.
Functionalized Sorbents: Researchers are developing novel adsorbents with functionalized surfaces to enhance PFAS uptake. Introducing positively charged amine groups onto materials like lignin has been shown to significantly improve the adsorption of anionic PFAS through electrostatic attraction wsu.edu.
Other Novel Materials: Materials such as metal-organic frameworks (MOFs), carbon nanotubes, and hydrogels have also been explored for PFAS adsorption mdpi.com.
The efficiency of adsorption for PFAS is strongly dependent on the chain length of the molecule; longer-chain compounds are typically removed more effectively than their short-chain counterparts nih.govresearchgate.netresearchgate.net.
Table 1: Comparison of Adsorbent Performance for Long-Chain PFAS
| Adsorbent Type | Reported Removal Efficiency for Long-Chain PFAS | Governing Mechanisms | Reference |
|---|---|---|---|
| Granular Activated Carbon (GAC) | Effective, but less so than newer materials for some PFAS. | Hydrophobic Interactions, Pore Filling | mdpi.combohrium.com |
| Biochar | High sorption capacity, especially at lower pH. | Hydrophobic Interactions, Electrostatic Interactions | mdpi.comresearchgate.net |
| Ion Exchange Resins | High capacity and efficiency for both long and short-chain PFAS. | Ion Exchange, Electrostatic Interactions | olympianwatertesting.com |
| Amine-Functionalized Lignin | Significant improvement in adsorption due to positive surface charge. | Electrostatic Attraction, Hydrophobic Effects | wsu.edu |
Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to degrade organic pollutants redalyc.org. While conventional AOPs are often ineffective against the stable C-F bond in PFAS, certain enhanced AOPs have shown promise for their degradation and defluorination researchgate.netredalyc.org.
Key AOPs applicable to PFAS degradation include:
Photocatalysis: This process uses a semiconductor catalyst (like titanium dioxide, TiO₂) and light to generate radicals. It has the advantage of operating through both oxidation and reduction pathways to break down PFAS into shorter-chain compounds and eventually mineralize them to carbon dioxide and fluoride ions mdpi.com.
Persulfate-Based AOPs: Activation of persulfate (S₂O₈²⁻) with heat, UV light, or other means generates sulfate radicals (SO₄•⁻), which are powerful oxidants capable of degrading PFAS mdpi.com.
Ozonation: While ozone alone is not highly effective, combining it with other agents like hydrogen peroxide or UV light can increase the degradation yield of PFAS mdpi.com.
Sonolysis: The application of high-frequency ultrasound to water can create localized high-temperature and high-pressure zones through acoustic cavitation, leading to the thermal decomposition of PFAS redalyc.org.
A significant challenge with AOPs is the potential for incomplete degradation, where long-chain PFAS are transformed into more mobile, shorter-chain PFAS, which may still be persistent and harmful nih.gov. Research has shown that under certain AOP conditions, the concentration of total measured PFAS can appear to increase as undetected long-chain precursors are converted into detectable shorter-chain products nih.gov. The degradation rate through photochemical processes can range from 5% to nearly 100%, with defluorination rates varying from 10% to 82%, depending on the specific PFAS and reaction conditions redalyc.org.
Electrochemical degradation, or electrochemical oxidation (EO), is an emerging and highly promising technology for the complete destruction of PFAS arxiv.org. This method involves passing an electrical current through the contaminated water using specialized electrodes. The degradation can occur through direct electron transfer from the PFAS molecule to the anode or through indirect oxidation by electrochemically generated radicals like •OH nih.gov.
Key aspects of electrochemical degradation include:
Anode Materials: The choice of anode material is critical. Boron-doped diamond (BDD) electrodes are considered highly effective for PFAS degradation due to their high reactivity and stability nih.gov. Other materials like Ti₄O₇ and Ti/SnO₂-Sb have also been investigated arxiv.org.
Effectiveness for Long-Chain PFAS: Electrochemical methods have been shown to be particularly effective for long-chain PFAS. The degradation rates of perfluoroalkyl sulfonic acids (PFSAs) have been observed to increase with the length of the carbon chain nih.gov. Removal efficiencies for long-chain compounds like PFOA and PFOS can be high, though this is dependent on factors like current density and treatment time nih.govresearchgate.net.
Mechanism and Byproducts: The process typically initiates cleavage of the terminal functional group, followed by the stepwise removal of CF₂ units nih.gov. Successful degradation leads to the formation of fluoride ions, indicating the breaking of the C-F bond nih.gov. However, the formation of undesirable inorganic byproducts like perchlorate may need to be managed nih.gov.
Table 2: Electrochemical Degradation Performance for Long-Chain PFAS
| Anode Material | Target PFAS | Key Finding | Reference |
|---|---|---|---|
| Boron-Doped Diamond (BDD) | PFCAs and PFSAs | Effective degradation achieved even in complex groundwater matrices. Kinetic constants increased with carbon chain length. | nih.gov |
| Ti/RuO₂ | PFOA and PFOS | Degradation rates for long-chain PFAS ranged from 64-91%. | researchgate.net |
| Graphene Sponge | C4-C8 PFAS | Demonstrated C-F bond cleavage and defluorination, with higher electrooxidation efficiency for longer-chain PFAS. | arxiv.orgarxiv.org |
Membrane filtration, particularly high-pressure membrane processes like nanofiltration (NF) and reverse osmosis (RO), is a highly effective non-destructive technology for removing PFAS from water mdpi.comnih.gov. These methods use semi-permeable membranes to physically separate contaminants from the water based on size, charge, and other properties olympianwatertesting.com.
Key features of membrane filtration for PFAS include:
High Rejection Rates: Both NF and RO membranes have demonstrated excellent rejection efficiencies for a wide range of PFAS, often exceeding 90% and in many cases over 99% nih.govepa.gov.
Effectiveness for Long-Chain PFAS: The removal efficiency of membrane filtration generally increases with the molecular size of the PFAS compound. Therefore, long-chain substances like this compound are expected to be removed very effectively through size exclusion mdpi.com.
Concentrate Management: A major challenge of membrane filtration is the production of a concentrated waste stream (retentate or brine) containing high levels of the removed PFAS. This concentrate requires further treatment or careful disposal to prevent secondary contamination nih.govepa.gov.
Operational Factors: The performance of membrane systems can be influenced by the properties of the membrane itself (e.g., pore size, surface charge) and the chemistry of the water being treated mdpi.com.
Table 3: Membrane Filtration Efficiency for PFAS Removal
| Membrane Type | Typical Removal Efficiency | Applicability | Reference |
|---|---|---|---|
| Reverse Osmosis (RO) | >99% for many PFAS | Highly effective for both long and short-chain PFAS. | olympianwatertesting.comnih.gov |
| Nanofiltration (NF) | >90% for many PFAS | Effective for most PFAS, particularly long-chain compounds. | nih.govepa.gov |
Bioremediation and Phytoremediation Approaches
Biological treatment methods use living organisms like microorganisms and plants to degrade or stabilize contaminants. While promising as a low-cost and environmentally friendly approach, their application for highly persistent PFAS is still in the early stages of development acs.orgnih.gov.
Bioremediation: The strong carbon-fluorine bond makes PFAS highly resistant to microbial degradation mdpi.com. While complete mineralization of perfluorinated compounds like this compound by microorganisms has not been demonstrated, some biotransformation of polyfluorinated precursor compounds has been observed rsc.org. Current research suggests that bioremediation is not yet a viable standalone solution for terminal PFAS like perfluoroalkyl acids (PFAAs) but may play a role in the natural attenuation of their precursors at contaminated sites rsc.org.
Phytoremediation: Phytoremediation involves the use of plants to clean up contaminated soil and water slu.se. For PFAS, the effectiveness of phytoremediation is highly dependent on the chain length of the compound.
Phytoextraction: This process involves plants taking up contaminants through their roots and translocating them to the shoots, which can then be harvested and removed. Studies have shown that phytoextraction is more effective for short-chain PFAS researchgate.net. Long-chain PFAS tend to sorb more strongly to root tissues and are not as readily translocated to the above-ground parts of the plant slu.senih.gov.
Phytostabilization: For long-chain PFAS, plants can be used to stabilize the contaminants in the soil. High root biomass can help immobilize the compounds, reducing their potential to leach into groundwater or be taken up into the food chain slu.se.
Plant Uptake: Research indicates that bioconcentration factors for perfluoroalkyl carboxylic acids (PFCAs) in plants are often negatively correlated with carbon chain length, meaning longer-chain compounds are taken up less readily by roots researchgate.net. Hemp has been studied for its ability to uptake some PFAS, but its effectiveness is greater for shorter-chain carboxylic acids rsc.org.
Contaminated Site Assessment and Risk Management Strategies
Effective management of sites contaminated with this compound requires a thorough site assessment and a comprehensive risk management plan.
Contaminated Site Assessment: A site assessment for PFAS contamination involves several key steps:
Conceptual Site Model (CSM): Developing a CSM is crucial to identify potential PFAS sources, release mechanisms, transport pathways (e.g., groundwater, surface water), and potential human and ecological receptors clu-in.org.
Sampling: Careful sampling of various environmental media, including soil, sediment, groundwater, and surface water, is necessary to determine the nature and extent of contamination. Special sampling protocols are required to avoid cross-contamination from equipment and materials that may contain PFAS clu-in.org.
Analytical Methods: While standard analytical methods target a specific list of PFAS, methods like the Total Oxidizable Precursor (TOP) Assay can be used to oxidize precursor compounds into detectable PFAAs, providing a more complete picture of the total PFAS contamination at a site clu-in.orgsanbornhead.com.
Risk Management Strategies: Risk management aims to reduce environmental and human exposure to PFAS to the lowest levels feasible canada.cacanada.ca.
Regulatory Guidelines: Various jurisdictions are developing soil, water, and drinking water guidelines for a growing number of PFAS compounds. These guidelines are used to assess risk and establish remediation objectives canada.ca.
Exposure Pathway Interruption: Risk management may involve engineering controls to prevent the migration of PFAS, such as containment systems or hydraulic control of groundwater plumes.
Supply Chain Management: A proactive approach includes identifying and controlling the use of PFAS in supply chains to prevent future contamination marsh.combattelle.org.
Public Communication: Keeping stakeholders and the public informed about the risks and the steps being taken to manage them is a critical component of any risk management plan mcglinchey.com.
Waste Management Practices for this compound-Containing Materials
The management of waste containing this compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is governed by the broader strategies and regulations applied to all PFAS-containing materials. Due to their persistent nature, these "forever chemicals" require careful handling and disposal to prevent environmental contamination. Current waste management practices primarily focus on containment or destruction, with an increasing emphasis on technologies that can permanently eliminate these compounds.
At present, there are no federal regulations that specifically designate PFAS, including this compound, as hazardous waste under the Resource Conservation and Recovery Act (RCRA). bakerdonelson.commontrose-env.com However, if a waste stream containing these substances is mixed with a listed hazardous waste or exhibits hazardous characteristics, it must be managed as such. bakerdonelson.comwisconsin.gov The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which provides a framework for decision-makers to manage these wastes responsibly. plasticsengineering.orgepa.gov State regulations may vary and can be more stringent than federal guidelines. bakerdonelson.comwisconsin.gov
The primary commercially available and utilized methods for managing this compound-containing materials include thermal treatment, landfilling, and underground injection. montrose-env.comepa.gov
Thermal Treatment
High-temperature incineration is a method aimed at the complete destruction of PFAS compounds. plasticsengineering.org For effective mineralization of these substances, temperatures exceeding 1,100°C (2,012°F) and sufficient residence time are generally required. plasticsengineering.org
Key considerations for thermal treatment include:
Types of Facilities: Hazardous waste incinerators, cement kilns, and lightweight aggregate kilns are among the facilities capable of achieving the necessary temperatures for PFAS destruction. plasticsengineering.org
Monitoring and Control: Meticulous monitoring and control are crucial to ensure the complete breakdown of the compounds and to minimize the formation of harmful byproducts of incomplete combustion. plasticsengineering.org
Landfilling
Landfilling is a common method for the disposal of solid wastes containing this compound. The primary goal of landfilling is containment to prevent the release of PFAS into the surrounding environment.
Hazardous Waste Landfills (Subtitle C): These landfills are considered the most suitable option for containing PFAS waste due to their rigorous engineering controls. plasticsengineering.org They are designed to minimize the generation of leachate, a liquid that can mobilize PFAS, and are required to treat any collected leachate as hazardous waste. plasticsengineering.org
Municipal Solid Waste Landfills (Subtitle D): While less stringent in their construction than hazardous waste landfills, modern municipal solid waste landfills often have liner systems and leachate collection systems that can help control the migration of PFAS.
Interactive Data Table: Comparison of Landfill Types for PFAS Waste
| Feature | Hazardous Waste Landfill (Subtitle C) | Municipal Solid Waste Landfill (Subtitle D) |
| Primary Purpose | Containment of hazardous wastes | Disposal of non-hazardous solid wastes |
| Liner System | Typically more robust with multiple layers | Generally includes a composite liner |
| Leachate Collection | Required, with treatment as hazardous waste plasticsengineering.org | Required, with treatment standards varying |
| Gas Collection | Often required | Required for larger landfills |
| Recommended for High PFAS Concentrations | Yes epa.gov | With caution, depending on design and operation |
Underground Injection
For liquid waste streams containing this compound, deep well injection is a potential disposal option.
Class I Wells: These wells are designed to inject industrial and municipal, or hazardous wastes, into deep, isolated geological formations, thereby protecting underground sources of drinking water. plasticsengineering.org This method is considered to have a lower potential for environmental release compared to other disposal options. plasticsengineering.orgepa.gov The availability of such wells can be geographically limited. plasticsengineering.org
Emerging Destruction Technologies
Research is actively ongoing to develop and commercialize new technologies that can effectively and efficiently destroy PFAS compounds. These emerging technologies offer the potential for more environmentally sound disposal methods in the future.
Interactive Data Table: Emerging PFAS Destruction Technologies
| Technology | Description | Applicability | Current Status |
| Supercritical Water Oxidation (SCWO) | An oxidation process that occurs in water at temperatures and pressures above its critical point, leading to the breakdown of organic compounds. nih.govmdpi.com | Effective for a wide range of wet wastes, including liquids, slurries, and solids with high energy content. barr.comr3sustainability.com | Commercially available but with limited large-scale data. barr.com |
| Pyrolysis and Gasification | Thermal decomposition processes that occur in the absence or with limited oxygen, breaking down complex organic materials. barr.com | Primarily applicable for solid waste streams and slurries. barr.com | Emerging technologies with ongoing research and development. barr.com |
| Hydrothermal Alkaline Treatment (HALT) | Utilizes heat and pressure in the presence of an alkaline substance to degrade PFAS molecules at lower temperatures and pressures than SCWO. barr.com | Suitable for concentrated aqueous streams and can be implemented at smaller scales. barr.com | An emerging technology with demonstrated effectiveness on short-chain PFAS. barr.com |
| Electrochemical Oxidation (EO) | Employs electricity and catalytic electrodes to degrade PFAS in water at the molecular level. r3sustainability.com | Best suited for liquid wastes and can be used in decentralized treatment systems. barr.comr3sustainability.com | A developing technology that is scalable for various flow rates. r3sustainability.com |
| Photocatalysis | An advanced oxidation process that uses light and a catalyst to generate highly reactive species that can degrade organic contaminants. nih.gov | Applicable for the treatment of organic contaminants in water and air. nih.gov | Still under development at the lab scale for PFAS destruction. nih.gov |
| Plasma Technology | Utilizes plasma, an ionized gas, to create a reactive environment that can break down PFAS compounds. nih.gov | Can be used for treating surfactant-like compounds in water. nih.gov | A promising technology with efficiency dependent on various factors. nih.gov |
It is important for generators of waste containing this compound to consult with environmental and hazardous waste disposal contractors to determine the most appropriate and compliant disposal method based on the specific characteristics of the waste and current regulations. wisconsin.gov
Regulatory Frameworks and Policy Implications for Methyl Perfluorohexadecanoate
National and International Regulatory Status of Methyl Perfluorohexadecanoate (e.g., NPRI inclusion)
The national and international regulatory status of this compound is primarily defined by its inclusion in broader categories of PFAS regulations.
Canada:
This compound is explicitly listed on Canada's National Pollutant Release Inventory (NPRI). canada.cagazette.gc.ca The NPRI is a public inventory of pollutant releases, disposals, and transfers from industrial, commercial, and institutional facilities. canada.ca
For the 2025 to 2027 reporting years, this compound (CAS No. 165457-57-8) is classified as a Part 1C substance. canada.ca This classification subjects facilities that manufacture, process, or otherwise use the substance to specific reporting requirements.
Interactive Data Table: NPRI Reporting Thresholds for this compound
| Substance Name | CAS Number | NPRI Part | Reporting Threshold | Substance Category |
| This compound | 165457-57-8 | Part 1C | 1 kg MPO | PFAS |
| MPO: Manufactured, Processed, or Otherwise used |
Facilities exceeding the 1 kg threshold for manufacturing, processing, or otherwise using this compound at a concentration of 0.1% by weight or more are required to report their releases, disposals, and transfers of the substance. canada.ca
International Status:
In the United States , the Environmental Protection Agency (EPA) has implemented various actions to regulate PFAS, including the Toxic Substances Control Act (TSCA). epa.govregulations.gov While hundreds of PFAS are subject to reporting and regulation under TSCA, the specific regulatory status of this compound is not individually detailed in the provided search results. It may be covered under broader rules for long-chain perfluoroalkyl carboxylate (LCPFAC) chemicals. ecfr.govfoodpackagingforum.org
In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the use of chemical substances. While there is a broad proposal to restrict a wide range of PFAS, the specific status of this compound within this framework is not individually specified in the available information. europa.eu
Development of Environmental Quality Standards and Health Advisories
Currently, there are no specific environmental quality standards or health advisories established for this compound. Regulatory bodies have prioritized the development of such standards for more widely studied PFAS compounds.
For context, the U.S. EPA has issued lifetime drinking water health advisories for several other PFAS, including PFOA, PFOS, GenX chemicals, and PFBS. federalregister.govfmglaw.comstinson.com These advisories are based on scientific assessments of the potential health effects associated with exposure to these specific substances. epa.gov For example, the EPA has set health advisories for PFOA and PFOS at near-zero levels, reflecting concerns about their toxicity. fmglaw.com
The development of such standards is a complex process that relies on extensive toxicological and epidemiological data. The lack of specific standards for this compound suggests that there is currently insufficient data to derive health-based guidance values for this particular compound. As research on a wider range of PFAS continues, it is possible that standards and advisories for substances like this compound may be developed in the future.
Risk Assessment Methodologies for Perfluoroalkyl Esters
The risk assessment of perfluoroalkyl esters, including this compound, is an area of active scientific research. Due to the large number of PFAS compounds, assessing the risk of each substance individually is a significant challenge. Therefore, methodologies that can assess the risk of PFAS mixtures are being developed and utilized.
One prominent approach is the Relative Potency Factor (RPF) methodology. This method is used to assess the cumulative risk of exposure to multiple PFAS compounds that are believed to have a similar mechanism of toxicity. The RPF approach uses a well-studied reference compound, such as PFOA, and assigns it a potency factor of 1. Other PFAS are then assigned RPFs based on their toxicity relative to the reference compound for a specific health endpoint.
A study on the risk assessment of PFAS mixtures included data for Perfluorohexadecanoic acid (PFHxDA), the carboxylic acid corresponding to this compound, in its analysis. This indicates that long-chain perfluoroalkyl substances are being incorporated into these mixture risk assessment frameworks.
Another key component of risk assessment is understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these substances. In silico (computer-based) methods are being used to predict the ADMET profiles of various PFAS, which can help in identifying potential risks and prioritizing substances for further toxicological testing. nih.gov These models can help to understand the potential for organ-specific toxicity, bioaccumulation, and metabolic disruption. nih.gov
Hazard Identification: Determining the potential adverse health effects.
Dose-Response Assessment: Evaluating the relationship between the dose and the occurrence of adverse health effects.
Exposure Assessment: Estimating the extent of human and environmental exposure.
Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse effects.
Given the limited toxicological data for many individual perfluoroalkyl esters, risk assessments often have to rely on data from structurally similar compounds and employ uncertainty factors to account for data gaps.
Policy Instruments for Source Reduction and Phasing Out of PFAS
A variety of policy instruments are being implemented globally to reduce the sources of PFAS and to phase out their production and use. While these policies are generally targeted at the broad class of PFAS or specific subgroups like long-chain PFAS, they have implications for this compound.
Key policy instruments include:
Bans and Restrictions: Many jurisdictions are implementing phased bans on non-essential uses of PFAS. qima.com These restrictions often target specific product categories known to contain PFAS, such as firefighting foams, food packaging, textiles, and cosmetics. saferstates.orgsourceintelligence.comjdsupra.com
Significant New Use Rules (SNURs): Under the U.S. TSCA, the EPA has used SNURs to prohibit the resumption of manufacturing or processing of phased-out PFAS without prior review and approval. epa.govfoodpackagingforum.orgpillsburylaw.com This prevents the reintroduction of these chemicals into commerce.
Reporting and Inventory Requirements: Regulations like Canada's NPRI and the U.S. EPA's TSCA reporting rules for PFAS require companies to report their use and release of these chemicals. canada.caregulations.gov This increases transparency and provides data for future regulatory actions.
Voluntary Stewardship Programs: In the past, programs like the PFOA Stewardship Program involved voluntary commitments from industry to phase out the production and use of certain long-chain PFAS. epa.gov
These policy instruments are designed to reduce the environmental and human exposure to PFAS by controlling their sources. As a long-chain perfluoroalkyl substance, this compound would likely be subject to the broader restrictions and phase-out initiatives targeting this class of chemicals.
Socio-Economic Impact Assessments of Regulatory Measures
The regulation of PFAS compounds has significant socio-economic implications. Assessments of these impacts consider the costs of regulatory measures as well as the benefits of reduced exposure to these substances.
Costs of Regulation:
Impact on Industries: Industries that manufacture or use PFAS face costs associated with reformulating products, finding and validating alternatives, and complying with new regulations. corporateeurope.org A ban on a broad range of PFAS could have substantial economic impacts on various sectors. linklaters.com
Remediation Costs: The cleanup of PFAS-contaminated sites represents a major economic cost.
Water Treatment: Upgrading water treatment facilities to remove PFAS from drinking water is a significant expense for municipalities and utilities. epa.gov
Benefits of Regulation:
Reduced Healthcare Costs: By reducing exposure to PFAS, regulations can lead to a decrease in the incidence of associated health problems, resulting in lower healthcare costs. nih.gov
Environmental Protection: The reduction of PFAS in the environment protects ecosystems and wildlife.
Increased Public Confidence: Regulations can increase public confidence in the safety of consumer products and drinking water.
Specific socio-economic impact assessments for regulatory measures targeting only this compound are not available. The assessments that have been conducted focus on the broader class of PFAS or on major compounds like PFOA and PFOS. These broader assessments indicate that while the costs of regulation can be substantial, the long-term benefits to public health and the environment are also significant. gvsu.edu A study by the European Chemicals Agency (ECHA) on a proposed PFAS restriction highlighted the potential for disproportionate socio-economic effects, leading to further consideration of restriction options beyond a total ban.
Advanced Research Directions and Emerging Concepts for Methyl Perfluorohexadecanoate
Structure-Activity Relationship (SAR) Studies for Perfluoroalkyl Esters
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.orgwikipedia.org For perfluoroalkyl esters like Methyl perfluorohexadecanoate, SAR aims to identify the specific structural features that govern their behavior, such as their potential for bioaccumulation, persistence, and biological interactions. gardp.org By systematically modifying the molecule's structure and observing the resulting changes in activity, researchers can build predictive models. automate.video
Key areas of investigation in SAR for this compound class include:
Perfluoroalkyl Chain Length: The length of the fluorinated carbon chain is a critical determinant of physicochemical properties. Studies on other PFAS have shown that longer-chain compounds tend to be more bioaccumulative and persistent. SAR studies would investigate how the 16-carbon chain of this compound influences its environmental fate and biological interactions compared to shorter-chain esters.
Functional Head Group: The methyl ester group (-COOCH₃) significantly influences the molecule's polarity, solubility, and potential for hydrolysis. SAR studies explore how this ester linkage affects its environmental transport and its ability to interact with biological receptors compared to other functional groups like carboxylates (-COOH) or sulfonates (-SO₃H). mdpi.com
Branching and Isomers: The presence of branched isomers versus a linear structure can alter a compound's properties. Research would aim to understand if isomeric forms of this compound exhibit different biological activities or degradation pathways.
These studies are crucial for designing potentially less harmful alternatives and for predicting the behavior of other, less-studied perfluoroalkyl esters. automate.video
Development of Novel Analytical Techniques with Enhanced Sensitivity and Specificity
The ubiquitous nature and low concentration levels of many PFAS necessitate the development of highly advanced analytical methods. For compounds like this compound, the goal is to achieve lower detection limits and more accurate identification in complex environmental and biological samples. nih.gov
Current research is focused on moving beyond standard techniques to enhance performance:
Advanced Mass Spectrometry: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the established method, ongoing innovations aim to improve its sensitivity and reduce analysis time. nih.govwaters.com Techniques like using novel ionization sources (e.g., UniSpray) or modifying UPLC systems can increase signal response, allowing for the detection of ultra-trace levels (parts per trillion or lower). waters.comchromatographyonline.com
Rapid Detection Methods: To expedite screening, new methods are emerging. Paper spray mass spectrometry (PS-MS), for instance, has demonstrated the ability to detect PFAS in various samples in under three minutes, offering a significant time reduction compared to conventional methods. labcompare.com
Spectroscopy and Machine Learning: Surface-Enhanced Raman Spectroscopy (SERS) is a promising technique that can amplify the Raman signal of PFAS molecules by several orders of magnitude, enabling trace detection. spectroscopyonline.com When combined with machine learning algorithms, SERS can be used to differentiate between various PFAS structures, achieving high classification accuracy and limits of detection in the low parts-per-trillion range. researchgate.net
These advancements are critical for comprehensive environmental monitoring, understanding exposure pathways, and verifying the efficacy of remediation technologies.
| Analytical Technique | Principle | Key Advantages | Reported Sensitivity |
| LC-MS/MS with Enhancements | Chromatographic separation followed by mass-based detection. | High specificity and established methodology. | Method detection limits <10 ng/L for many PFAS. chromatographyonline.com |
| Paper Spray Mass Spectrometry (PS-MS) | Direct ionization from a paper substrate. | Extremely rapid analysis (< 3 minutes), minimal sample prep. | 10-100 times more sensitive than some LC-MS methods. labcompare.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | Signal amplification of molecules on nanostructured surfaces. | High sensitivity, potential for portable field use. | Limit of detection of ~1 ppt (B1677978) for PFOA. researchgate.net |
| Colorimetric Emulsion Extraction | Concentration of PFAS and visual detection with a dye. | Low cost, rapid, enables visual detection in the field. | Visual detection below 30 ppt for PFOA. nih.gov |
Interdisciplinary Research Approaches to Understand Complex PFAS Dynamics
Understanding the complete lifecycle of this compound in the environment—from its source to its ultimate fate—requires the integration of multiple scientific disciplines. purdue.edu The complex behavior of PFAS at the interfaces between water, soil, air, and co-contaminants cannot be explained by a single field of study. nih.gov
Emerging interdisciplinary approaches include:
Computational and Molecular Dynamics: At the nanoscale, molecular dynamics simulations are used to model how PFAS molecules like this compound interact with different surfaces and interfaces. mdpi.comnih.gov These computational studies provide fundamental insights into adsorption behavior and interfacial dynamics that are difficult to measure experimentally.
Upscaling from Nano to Macro: A significant challenge is to translate the knowledge gained from nanoscale simulations into microscale and eventually macroscale (Darcy scale) models that can predict the transport of PFAS in real-world geological media. nih.gov This requires a systematic approach that connects molecular behavior to observable environmental phenomena.
Integrated Environmental Fate Studies: Research teams now combine expertise in chemistry, hydrology, soil science, and atmospheric science to create comprehensive models of PFAS transport. mdpi.commdpi.com For example, understanding the transformation of precursor compounds like perfluoroalkyl esters in the atmosphere and their subsequent deposition and leaching into groundwater is a key area of interdisciplinary focus. nih.gov
This integrated approach is essential for developing accurate risk assessments and effective site remediation strategies for PFAS-contaminated environments. nih.gov
Integration of Omics Technologies in Toxicological Investigations
To understand the biological impact of PFAS exposure, toxicology is moving beyond traditional endpoints to incorporate "omics" technologies. nih.gov These high-throughput methods allow for a comprehensive analysis of the molecular changes that occur in an organism following exposure to a substance like this compound. nih.govdoi.org This approach provides a detailed picture of the mechanisms of toxicity. consensus.app
The primary omics fields being integrated into PFAS research are:
Transcriptomics: Studies changes in gene expression by analyzing messenger RNA (mRNA) levels. For PFAS, it can identify which genes are activated or deactivated upon exposure, pointing to the biological pathways being affected, such as those involved in metabolism or cellular stress. doi.orgresearchgate.net
Proteomics: Analyzes the entire set of proteins in a cell or organism. It can reveal how PFAS exposure alters the levels of critical proteins and enzymes, providing insight into functional changes in cellular processes.
Metabolomics: Investigates the small molecules (metabolites) within cells and biological systems. It has been used to show that PFAS can disrupt key metabolic pathways, including lipid and amino acid metabolism. nih.gov
Multi-Omics Approaches: The most powerful insights come from integrating data from multiple omics layers. nih.gov Combining transcriptomics, proteomics, and metabolomics can provide a holistic view of the toxicological mechanism, from the initial genetic response to downstream changes in protein function and metabolic output. researchgate.net
These technologies are crucial for assessing the risks of both legacy and emerging PFAS and for providing a deeper understanding of their molecular toxicology. nih.gov
| Omics Technology | Object of Analysis | Application in PFAS Toxicology |
| Transcriptomics | RNA transcripts | Identifies genes and signaling pathways affected by PFAS exposure. doi.org |
| Proteomics | Proteins | Reveals changes in protein expression and cellular function. nih.gov |
| Metabolomics | Metabolites | Assesses disruptions in metabolic pathways (e.g., lipid metabolism). nih.gov |
| Multi-Omics | Integrated analysis | Provides a comprehensive, systems-level view of toxicological mechanisms. consensus.app |
Public Communication and Stakeholder Engagement in PFAS Research
The challenges posed by PFAS are not purely scientific; they also involve significant public concern and policy implications. Effective communication and engagement with stakeholders—including the public, regulators, and industry—are critical components of addressing the issue. eristates.org Research in this area focuses on developing best practices for conveying complex, and often uncertain, scientific information. waterrf.org
Key principles and strategies for effective communication include:
Transparency and Honesty: It is vital to communicate openly about what is known, what is not known, and the uncertainties inherent in the evolving science of PFAS. itrcweb.org Building trust with the community requires transparency from the outset. cdmsmith.com
Clarity and Plain Language: Scientific concepts must be translated into clear, accessible, and non-technical language to be understood by a broad audience. slenvironment.com Avoiding jargon like "endocrine disruptors" in favor of simpler explanations like "chemicals that could interfere with the body's hormones" can prevent confusion and fear. slenvironment.com
Proactive Engagement: Rather than waiting for a crisis, utilities, health agencies, and researchers should engage with communities on an ongoing basis. waterrf.org Establishing community-specific goals, identifying key stakeholders, and creating accessible outreach materials are crucial preliminary steps. cdmsmith.comfederation.gov.au
Empathy and Action: Communication should acknowledge public concerns with empathy and clearly outline the actions being taken to monitor, research, and mitigate potential risks. slenvironment.comconsoreng.com Providing actionable information empowers the public and demonstrates a commitment to protecting public health.
The goal is to foster a collaborative relationship between scientists, decision-makers, and the community to ensure that responses to PFAS contamination are informed, trusted, and effective. consoreng.comitrcweb.org
Q & A
Q. Table 1: Common Analytical Methods for Methyl Perfluorohexadecanoate
| Technique | Application | Detection Limit (ng/L) | Key Challenges |
|---|---|---|---|
| LC-MS/MS | Environmental/biological quantification | 0.1–1.0 | Matrix suppression effects |
| -NMR | Structural elucidation | 100–500 | Low sensitivity in complex matrices |
| GC-MS | Volatility assessment | 10–50 | Requires derivatization |
Q. Table 2: Regulatory Thresholds for PFAS Compounds
| Agency | Compound Type | Threshold (ppb) | Reference |
|---|---|---|---|
| ECHA | C9–C14 PFCAs (SVHC listing) | 0.025 (water) | |
| EPA | PFOS/PFOA | 0.07 (drinking water) | N/A |
Q. Key Considerations for Methodological Rigor :
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .
- Use PICOT (Population, Intervention, Comparison, Outcome, Time) for in vivo studies to ensure clarity .
- Adhere to reproducibility standards by documenting all synthesis and analysis parameters in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
